Ilorasertib

Catalog No.
S548704
CAS No.
1227939-82-3
M.F
C25H21FN6O2S
M. Wt
488.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ilorasertib

CAS Number

1227939-82-3

Product Name

Ilorasertib

IUPAC Name

1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea

Molecular Formula

C25H21FN6O2S

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C25H21FN6O2S/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34)

InChI Key

WPHKIQPVPYJNAX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N

Solubility

Soluble in DMSO, not in water

Synonyms

ABT348; ABT-348; ABT 348; Abbott 968660; Ilorasertib

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N

Description

The exact mass of the compound Ilorasertib is 488.14307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ilorasertib, also known as ABT-348, is a small molecule inhibitor that targets a group of enzymes called Aurora kinases. These enzymes play a crucial role in cell division by regulating various processes like chromosome segregation and centrosome maturation []. Due to its specific function, Ilorasertib is being investigated in scientific research for its potential applications in cancer treatment.

Ilorasertib and Cell Cycle Regulation

Cell division is a tightly controlled process essential for maintaining healthy tissues. Aurora kinases are key regulators of mitosis (cell division), ensuring proper chromosome separation and cell cycle progression []. Ilorasertib acts by inhibiting Aurora A and B kinases, thereby disrupting these crucial mitotic processes. This disruption can lead to cell cycle arrest and ultimately cell death in cancer cells that rely heavily on uncontrolled proliferation [].

Investigating Ilorasertib for Cancer Treatment

The potential of Ilorasertib to disrupt cell division makes it a promising candidate for cancer therapy. Researchers are exploring its efficacy in various cancers with dysregulated cell cycle control. Here are some specific areas of investigation:

  • Solid tumors: Studies are ongoing to evaluate the effectiveness of Ilorasertib alone or in combination with other therapies for treating various solid tumors, including pancreatic cancer, non-small cell lung cancer, and head and neck cancers [, ].
  • Leukemia: Ilorasertib's ability to target Aurora kinases is also being explored in the context of acute myeloid leukemia (AML). Preclinical studies suggest potential benefits, and clinical trials are investigating its efficacy in AML treatment [].

Ilorasertib, also known as ABT-348, is a potent, orally active, ATP-competitive inhibitor that targets multiple kinases, particularly the Aurora kinases and vascular endothelial growth factor receptor kinases. It is classified as a small molecule antineoplastic agent and is primarily developed for the treatment of various solid tumors and hematological malignancies. The compound has shown significant inhibitory activity against Aurora A, Aurora B, and Aurora C kinases, which are crucial regulators of mitosis and are often overexpressed in cancer cells .

Ilorasertib's mechanism of action involves its interaction with multiple kinases. It binds to the ATP-binding pocket of Aurora kinases, disrupting cell division by inhibiting mitosis []. Additionally, it targets VEGFRs and PDGFRs, hindering the formation of new blood vessels (angiogenesis) that tumors rely on for growth []. This multi-targeted approach disrupts cancer cell proliferation and survival on multiple fronts.

Ilorasertib is currently under investigation and not yet approved for clinical use. Phase I trials have shown evidence of dose-dependent side effects, primarily related to VEGFR inhibition []. These include fatigue, hypertension, and proteinuria []. Further research is needed to fully understand its safety profile.

Ilorasertib functions through its ability to inhibit kinase activity by competing with ATP for binding at the active site of the enzyme. The chemical structure allows it to engage in various interactions that stabilize its binding to the target kinases. Specifically, it has been demonstrated to inhibit the autophosphorylation of Aurora kinases in cellular assays, thereby blocking their function in cell division .

The biological activity of Ilorasertib has been characterized through several preclinical and clinical studies. It exhibits a low nanomolar range of potency against Aurora kinases and vascular endothelial growth factor receptor kinases. In vitro studies have shown that Ilorasertib effectively inhibits histone H3 phosphorylation, a critical process for mitotic progression. Clinical trials have reported partial responses in patients with advanced solid tumors, indicating its potential efficacy .

The synthesis of Ilorasertib involves multi-step organic reactions typically starting from readily available precursors. Key steps include:

  • Formation of Heterocyclic Rings: Utilizing cyclization reactions to construct the core structure.
  • Functionalization: Introducing various functional groups that enhance its binding affinity and selectivity towards target kinases.
  • Purification: Employing chromatographic techniques to isolate the final product with high purity.

Details on specific synthetic routes are proprietary but generally involve standard organic synthesis techniques used in drug development .

Ilorasertib is primarily investigated for its applications in oncology, particularly for treating:

  • Advanced solid tumors
  • Hematological malignancies

Clinical trials have assessed its safety, tolerability, pharmacokinetics, and preliminary antitumor activity. It has shown promise in inhibiting tumor growth by targeting multiple signaling pathways involved in cancer progression .

Interaction studies have revealed that Ilorasertib binds selectively to Aurora B and vascular endothelial growth factor receptor 2 kinases. The binding involves multiple interactions including hydrogen bonds and hydrophobic contacts that stabilize the inhibitor within the ATP-binding site of these kinases. These interactions are critical for its selectivity and potency against these targets .

Moreover, pharmacodynamic studies indicate that maximum inhibition of vascular endothelial growth factor receptor kinases occurs at lower doses compared to Aurora kinase inhibition, highlighting its dual-targeting capability .

Ilorasertib shares similarities with several other kinase inhibitors but is unique due to its dual-targeting mechanism involving both Aurora kinases and vascular endothelial growth factor receptor kinases. Below is a comparison table highlighting some similar compounds:

Compound NameTarget KinasesPotency (IC50)Unique Features
BarasertibAurora B0.37 nMSelective for Aurora B only
GSK1070916Aurora A/B/C490 nM (A), 0.38 nM (B)Broad-spectrum Aurora inhibitor
BI 847325Aurora BNot specifiedIndolinone derivative
AZD1152Aurora B0.37 nMSpecific for acute myeloid leukemia

Ilorasertib's ability to inhibit both Aurora and vascular endothelial growth factor receptor kinases sets it apart from these compounds, making it a promising candidate for combination therapies targeting multiple pathways involved in tumorigenesis .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

488.14307327 g/mol

Monoisotopic Mass

488.14307327 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6L5D03D975

Wikipedia

Ilorasertib

Dates

Modify: 2023-08-15
1: Glaser KB, Li J, Marcotte PA, Magoc TJ, Guo J, Reuter DR, Tapang P, Wei RQ, Pease LJ, Bui MH, Chen Z, Frey RR, Johnson EF, Osterling DJ, Olson AM, Bouska JJ, Luo Y, Curtin ML, Donawho CK, Michaelides MR, Tse C, Davidsen SK, Albert DH. Preclinical characterization of ABT-348, a kinase inhibitor targeting the Aurora, VEGFR/PDGFR, and SRC kinase families. J Pharmacol Exp Ther. 2012 Aug 30. [Epub ahead of print] PubMed PMID: 22935731.
2: Curtin ML, Heyman HR, Frey RR, Marcotte PA, Glaser KB, Jankowski JR, Magoc TJ, Albert DH, Olson AM, Reuter DR, Bouska JJ, Montgomery DA, Palma JP, Donawho CK, Stewart KD, Tse C, Michaelides MR. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorg Med Chem Lett. 2012 Jul 15;22(14):4750-5. Epub 2012 May 26. PubMed PMID: 22695126.
3: Curtin ML, Frey RR, Heyman HR, Soni NB, Marcotte PA, Pease LJ, Glaser KB, Magoc TJ, Tapang P, Albert DH, Osterling DJ, Olson AM, Bouska JJ, Guan Z, Preusser LC, Polakowski JS, Stewart KD, Tse C, Davidsen SK, Michaelides MR. Thienopyridine ureas as dual inhibitors of the VEGF and Aurora kinase families. Bioorg Med Chem Lett. 2012 May 1;22(9):3208-12. doi: 10.1016/j.bmcl.2012.03.035. Epub 2012 Mar 14. PubMed PMID: 22465635.

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